(Z)-N-[(1-methyl-1H-indol-3-yl)methylidene]hydroxylamine
Description
(Z)-N-[(1-methyl-1H-indol-3-yl)methylidene]hydroxylamine is a Schiff base derivative characterized by a hydroxylamine group conjugated to a 1-methylindole moiety via an imine linkage in the Z-configuration. This compound belongs to a class of molecules studied for their structural and bioactive properties, particularly in medicinal chemistry and crystallography. The Z-isomerism influences its stereoelectronic properties, affecting binding affinity and stability . Synonyms for this compound include N-Hydroxy-1H-indole-3-carboxamidine and AC1O9OYX, reflecting its diverse nomenclature in chemical databases .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(NE)-N-[(1-methylindol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N2O/c1-12-7-8(6-11-13)9-4-2-3-5-10(9)12/h2-7,13H,1H3/b11-6+ |
InChI Key |
KUHURMPQAAFGNR-IZZDOVSWSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/O |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-[(1-methyl-1H-indol-3-yl)methylidene]hydroxylamine typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction would produce the corresponding amine.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex indole derivatives.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-[(1-methyl-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tubulin polymerization, thereby disrupting cell division and exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related hydroxylamine derivatives and indole-based Schiff bases:
Crystallographic and Spectroscopic Differences
- The title compound’s IR and NMR spectra align with trends observed in hydroxylamine derivatives, such as N–O (~3235 cm⁻¹) and C=N (~1645 cm⁻¹) stretches, but differ from sulfonamide-containing analogues (e.g., 1345 cm⁻¹ SO₂ stretches in benzodithiazine derivatives) .
- Crystal packing in E-isomers involves O–H···N hydrogen bonds forming tetramers, whereas Z-isomers may adopt alternate conformations due to stereoelectronic effects .
Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
